Anthranilic acid, N-p-nitrophenyl-

説明

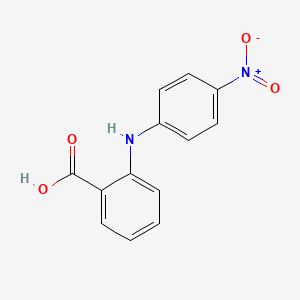

Anthranilic acid, N-p-nitrophenyl- is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anthranilic acid, N-p-nitrophenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N-p-nitrophenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Anthranilic acid, particularly in its N-p-nitrophenyl derivative form, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Overview of Anthranilic Acid

Anthranilic acid, a naturally occurring compound, is an aromatic amine with the formula CHNO. It serves as a precursor in the biosynthesis of tryptophan and has been implicated in various biological processes. The N-p-nitrophenyl modification introduces a nitro group that enhances its biological activity.

1. Antimicrobial Properties

Research indicates that anthranilic acid derivatives exhibit significant antimicrobial activity. For instance, studies on sulfonamides derived from anthranilic acid demonstrated antifungal activity against Candida albicans, with inhibition rates between 25-50% at concentrations as low as 4 μg/mL . Additionally, anthranilic acid itself has shown antibacterial properties against various pathogens.

2. Anticancer Effects

Anthranilic acid derivatives have been investigated for their anticancer potential. A study reported that certain complexes derived from anthranilic acid exhibited cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma), HepG-2 (liver cancer), and Jurkat (T-cell leukemia), with IC values ranging from 1.22 to 7.09 µM . These findings suggest that anthranilic acid derivatives may be promising candidates for cancer therapy.

3. Enzyme Inhibition

Anthranilic acid and its derivatives have been identified as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption .

The biological activities of anthranilic acid derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The structural modifications in N-p-nitrophenyl derivatives enhance their binding affinity to target enzymes, inhibiting their activity effectively.

- Induction of Apoptosis: Some studies have indicated that anthranilic acid derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Antioxidant Activity: Certain derivatives exhibit antioxidative properties, scavenging free radicals and reducing oxidative stress within cells .

Case Study 1: Antifungal Activity

A series of 4-substituted benzenesulfonamides derived from anthranilic acid were tested for antifungal activity against C. albicans. The results highlighted that all compounds showed significant inhibition at low concentrations, suggesting a promising avenue for antifungal drug development .

Case Study 2: Anticancer Activity

In a comparative study of anthranilic acid complexes, one particular derivative demonstrated superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapy agents. This highlights the potential for developing new treatments based on anthranilic acid derivatives .

Data Summary

| Activity | Concentration | Effect |

|---|---|---|

| Antifungal (C. albicans) | 4 μg/mL | 25-50% inhibition |

| Cytotoxicity (A549) | IC = 1.42 µM | Significant cell death |

| α-Glucosidase Inhibition | Various | Non-competitive inhibition |

科学的研究の応用

Biological Activities

Anthranilic acid derivatives, including N-p-nitrophenyl-, have been reported to possess various biological activities:

- Antibacterial and Antiviral Properties : Studies indicate that anthranilic acid derivatives can inhibit bacterial and viral growth, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Recent research has focused on synthesizing novel anthranilic acid hybrids that demonstrate significant anti-inflammatory properties. These compounds have been shown to inhibit albumin denaturation, a process linked to inflammation . The anti-inflammatory activity was confirmed through ex vivo immunohistochemical studies .

- Anticancer Potential : Some derivatives act as P-glycoprotein inhibitors, which may help in overcoming drug resistance in cancer therapies. This property positions them as promising agents in cancer treatment strategies .

Pharmaceutical Applications

Anthranilic acid serves as a precursor for several marketed drugs, highlighting its importance in the pharmaceutical industry:

- Diuretics : Furosemide, a well-known loop diuretic, is derived from anthranilic acid. It is widely used to treat edema associated with heart failure and renal impairment .

- Anticoagulants : Betrixaban, an anticoagulant used for the prevention of venous thromboembolism, is another derivative of anthranilic acid .

- Analgesics and Anti-inflammatory Drugs : Various fenamates (e.g., mefenamic acid) are derived from anthranilic acid and are utilized for their analgesic and anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structural modifications of anthranilic acid derivatives significantly influence their biological activities. Researchers have explored various functional groups attached to the anthranilic scaffold to enhance efficacy:

| Compound Type | Biological Activity | Example |

|---|---|---|

| Amides | Anti-inflammatory | N-phenyl anthranilic acid |

| Metal Complexes | α-glucosidase inhibition | Mixed ligand complexes |

| Esters | Perfume industry (jasmine mimic) | Ethyl anthranilate |

Synthesis of Novel Derivatives

Recent studies have synthesized several anthranilic acid hybrids with enhanced pharmacological profiles. For instance, compounds with phenyl or benzyl substitutions exhibited superior anti-inflammatory effects compared to their parent compounds .

Biological Evaluation

In vitro studies assessing the antimicrobial activity of these derivatives revealed promising results against various pathogens. The binding affinity of these compounds was evaluated using molecular docking simulations against human serum albumin, indicating their potential as drug candidates .

Q & A

Q. Basic Research: What synthetic routes are recommended for preparing N-p-nitrophenyl anthranilic acid derivatives?

Methodological Answer :

A common approach involves condensation reactions between substituted primary amines and anthranilic acid derivatives. For example, benzoyl chloride or acetic anhydride can be used to synthesize quinazolinone derivatives via cyclization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield. Techniques like HPLC or TLC should be employed to monitor reaction progress and purity .

Q. Advanced Research: How can kinetic inhibition studies elucidate the mechanism of N-p-nitrophenyl anthranilic acid in enzyme systems?

Methodological Answer :

Double-reciprocal (Lineweaver-Burk) plots are essential for determining inhibition type (competitive, non-competitive). For instance, in Nocardia aryl aldehyde oxidoreductase studies, anthranilic acid concentrations (125–500 mM) were varied to assess changes in and . Use initial velocity conditions and triplicate measurements to ensure reproducibility. Data analysis should include nonlinear regression models to account for substrate depletion .

Q. Basic Research: What analytical techniques are optimal for characterizing N-p-nitrophenyl anthranilic acid derivatives?

Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to identify aromatic protons and carboxyl groups. Compare spectral data with reference compounds (e.g., SMILES:

Nc1ccccc1C(O)=O) . - Mass Spectrometry : ESI-MS in positive/negative ion modes can confirm molecular ions (e.g., m/z 137.14 for anthranilic acid) .

- Elemental Analysis : Validate purity (>98%) via C, H, N microanalysis .

Q. Advanced Research: How does N-p-nitrophenyl anthranilic acid regulate bacterial pathogenicity at the molecular level?

Methodological Answer :

In Ralstonia solanacearum, anthranilic acid binds the transcriptional regulator RaaR, modulating motility and biofilm formation. Key steps include:

- ITC Analysis : Quantify binding affinity () between anthranilic acid and RaaR variants (e.g., RaaRA171F) .

- Gene Expression Profiling : Use qRT-PCR to assess downstream targets like phcB and solI, which control quorum-sensing signals .

- Mutagenesis : Introduce point mutations (e.g., L191A) to disrupt ligand-binding domains and validate functional impacts .

Q. Advanced Research: How can contradictory findings on anthranilic acid’s neurological effects be resolved?

Methodological Answer :

Conflicting reports (neurotoxic vs. neuroprotective) may arise from:

- Metabolic Context : Track kynurenine pathway intermediates (e.g., quinolinic acid) alongside anthranilic acid in serum/CSF using LC-MS/MS .

- Longitudinal Studies : Monitor patients with conditions like major depressive disorder (MDD) over 24 weeks to correlate metabolite levels with symptom severity .

- In Vitro Models : Expose neuronal cultures to physiological concentrations (µM–mM) and measure apoptosis (TUNEL assay) or neuroprotection (BDNF expression) .

Q. Basic Research: What thermodynamic parameters are critical for optimizing N-p-nitrophenyl anthranilic acid formulations?

Methodological Answer :

Key properties include:

- Thermal Stability : Measure melting point () via DSC (e.g., 146–148°C for anthranilic acid) .

- Solubility : Determine log using shake-flask methods; anthranilic acid’s log is ~1.5, indicating moderate hydrophobicity .

- Degradation Kinetics : Monitor shelf-life under varying pH/temperature using accelerated stability testing .

Q. Advanced Research: How can QSAR models predict the bioactivity of N-p-nitrophenyl anthranilic acid derivatives?

Methodological Answer :

- Descriptor Selection : Use quantum chemical parameters (e.g., HOMO/LUMO energies) from DFT calculations (B3LYP/6-31G*) .

- Model Validation : Apply leave-one-out cross-validation to assess predictive power () .

- Experimental Correlation : Compare predicted IC values (e.g., for IDO inhibition) with in vitro enzyme assays .

特性

IUPAC Name |

2-(4-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)11-3-1-2-4-12(11)14-9-5-7-10(8-6-9)15(18)19/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPQUGLIFJZPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222538 | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-31-0 | |

| Record name | 2-(4-Nitroanilino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。